N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine
Description
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine is a compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
Molecular Formula |
C13H11NO6 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
3-hydroxy-2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]propanoic acid |
InChI |
InChI=1S/C13H11NO6/c15-6-9(12(17)18)14-5-8-11(16)7-3-1-2-4-10(7)20-13(8)19/h1-5,9,15-16H,6H2,(H,17,18) |
InChI Key |
WLWQBUYJNUAZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC(CO)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine typically involves the condensation of 3-formylchromone with serine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing purification techniques such as crystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine has several scientific research applications, including:
Chemistry: The compound is studied for its potential as a building block in organic synthesis and as a precursor for other biologically active molecules.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycine
- N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-L-alanine
- N-[(4Z)-1-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-3-methyl-4-(3-nitrobenzylidene)-5-oxo-2-imidazolidinyl]acetamide
Uniqueness
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine is unique due to its specific structure, which includes a chromone moiety linked to serine. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
